molecular formula C11H12N6O B14010033 3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine CAS No. 74273-85-1

3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine

Cat. No.: B14010033
CAS No.: 74273-85-1
M. Wt: 244.25 g/mol
InChI Key: FKZKCXXBRJEVCB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine is an organic compound with the molecular formula C11H12N6O. It is characterized by the presence of a diazenyl group (-N=N-) linking a methoxyphenyl group to a pyrazine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)diazenylpyrazine-2,6-diamine typically involves the diazotization of 4-methoxyaniline followed by coupling with pyrazine-2,6-diamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)diazenylpyrazine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine is unique due to its specific combination of a methoxyphenyl group and a pyrazine ring linked by a diazenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

74273-85-1

Molecular Formula

C11H12N6O

Molecular Weight

244.25 g/mol

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]pyrazine-2,6-diamine

InChI

InChI=1S/C11H12N6O/c1-18-8-4-2-7(3-5-8)16-17-11-10(13)15-9(12)6-14-11/h2-6H,1H3,(H4,12,13,15)

InChI Key

FKZKCXXBRJEVCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=NC=C(N=C2N)N

Origin of Product

United States

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